Fmoc-Ala-Glu-Asn-Lys-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

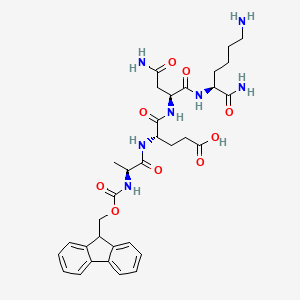

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O9/c1-18(37-33(48)49-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23)30(45)39-25(13-14-28(42)43)31(46)40-26(16-27(35)41)32(47)38-24(29(36)44)12-6-7-15-34/h2-5,8-11,18,23-26H,6-7,12-17,34H2,1H3,(H2,35,41)(H2,36,44)(H,37,48)(H,38,47)(H,39,45)(H,40,46)(H,42,43)/t18-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWVPDQXSCHRKB-UZTPZCRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Ala-Glu-Asn-Lys-NH2: A Technical Guide to a Selective Asparagine Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Glu-Asn-Lys-NH2 is a synthetic tetrapeptide that has garnered significant interest in the scientific community for its role as a selective inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a lysosomal cysteine protease that plays a crucial role in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.

Chemical Properties

This compound is a well-characterized peptide with defined chemical properties essential for its application in research and development.

| Property | Value |

| Molecular Formula | C33H43N7O9 |

| Molecular Weight | 681.75 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% or ≥99% (as determined by HPLC) |

| Solubility | Soluble in DMSO (100 mg/mL) and water (≥10 mg/mL) |

| Storage | Store at -20°C for short-term and -80°C for long-term storage. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents: DMF, DCM, Ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first amino acid, Fmoc-Lys(Boc)-OH, is activated using a coupling reagent and a base and is then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH) in the desired sequence.

-

Final Deprotection: The Fmoc group of the N-terminal alanine is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold ether, and the crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.

Asparagine Endopeptidase (AEP) Inhibition Assay

The inhibitory activity of this compound against AEP can be assessed using a fluorogenic substrate.

Materials:

-

Recombinant active AEP enzyme

-

Fluorogenic AEP substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Assay buffer (e.g., 50 mM MES, pH 6.0, containing DTT)

-

This compound (inhibitor)

-

Microplate reader

Procedure:

-

The AEP enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader (Excitation/Emission wavelengths specific to the fluorophore).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Amyloid Precursor Protein (APP) Cleavage Assay

This assay evaluates the ability of this compound to inhibit the AEP-mediated cleavage of APP.

Materials:

-

Cell line overexpressing APP (e.g., HEK293-APP)

-

Cell lysates or purified APP

-

Active AEP enzyme

-

This compound

-

Antibodies specific for APP fragments

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell lysates containing APP or purified APP are incubated with active AEP in the presence or absence of this compound.

-

The reaction mixtures are incubated at 37°C for a specified time.

-

The reaction is stopped, and the samples are resolved by SDS-PAGE.

-

The separated proteins are transferred to a membrane and probed with antibodies that specifically recognize the N-terminal or C-terminal fragments of APP generated by AEP cleavage.

-

The intensity of the bands corresponding to the cleavage products is quantified to determine the extent of APP cleavage and the inhibitory effect of the peptide.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by selectively inhibiting asparagine endopeptidase (AEP), a key enzyme implicated in the pathogenesis of Alzheimer's disease.

AEP (δ-Secretase) Signaling Pathway in Alzheimer's Disease

AEP, also known as δ-secretase, plays a pivotal role in the amyloidogenic pathway of Alzheimer's disease. It cleaves the amyloid precursor protein (APP) at two asparagine residues (N373 and N585). This cleavage generates a C-terminal fragment of APP that is a more favorable substrate for β-secretase (BACE1), leading to increased production of the neurotoxic amyloid-β (Aβ) peptide. Furthermore, AEP can also cleave BACE1 itself, enhancing its enzymatic activity and further amplifying Aβ production. In addition to its role in APP processing, AEP cleaves the tau protein, another key player in Alzheimer's pathology, promoting its aggregation into neurofibrillary tangles.

AEP (δ-Secretase) signaling cascade in Alzheimer's disease.

UNC5C Proteolysis Signaling Pathway

Recent studies have also implicated AEP in the cleavage of the Netrin-1 receptor, UNC5C. Diminished levels of Netrin-1 in the brain can lead to the activation of AEP, which then cleaves UNC5C. This cleavage event generates a cytotoxic C-terminal fragment that can induce neuronal apoptosis, contributing to the neurodegeneration observed in diseases like Alzheimer's. The inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2, does not inhibit this proteolysis, highlighting the specificity of this compound.[1]

UNC5C proteolysis pathway mediated by AEP.

Conclusion

This compound is a valuable research tool for investigating the roles of asparagine endopeptidase in health and disease. Its well-defined chemical properties and its specific inhibitory action on AEP make it an important molecule for studying the complex signaling pathways involved in neurodegeneration. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in their efforts to unravel the mechanisms of diseases like Alzheimer's and to develop novel therapeutic interventions.

References

An In-depth Technical Guide to Fmoc-Ala-Glu-Asn-Lys-NH2

This technical guide provides comprehensive information on the peptide Fmoc-Ala-Glu-Asn-Lys-NH2, tailored for researchers, scientists, and professionals in drug development. The guide covers its molecular weight, a detailed protocol for its synthesis, and a hypothetical framework for assessing its biological activity, including relevant signaling pathway diagrams.

Core Compound Data: Molecular Weight

The peptide this compound is a tetrapeptide sequence (Alanine-Glutamic acid-Asparagine-Lysine) with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal amide. The precise molecular weight is crucial for various experimental procedures, including mass spectrometry analysis, solution preparation, and stoichiometric calculations.

The molecular weight of the final compound is 681.74 g/mol .[1] The molecular formula is C33H43N7O9.[1][2] A breakdown of the molecular weights of its constituent components is provided below for clarity and reference.

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Fmoc Group | C15H11O2 | ~258.70[3] |

| Alanine (Ala) | C3H7NO2 | 89.09[4][5][6] |

| Glutamic acid (Glu) | C5H9NO4 | 147.13[7][8][9][10] |

| Asparagine (Asn) | C4H8N2O3 | 132.12[11][][13][14][15] |

| Lysine (Lys) | C6H14N2O2 | 146.19[16][17][18][19] |

| Amide Group (-NH2) | NH2 | ~16.02 |

| This compound | C33H43N7O9 | 681.74 [1] |

Note: The final molecular weight of the peptide is not a simple sum of its parts due to the loss of water molecules during the formation of peptide bonds.

Experimental Protocols

This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Workflow Diagram:

Methodology:

-

Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

-

Amino Acid Coupling (Cycle 1: Lysine):

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2 hours.

-

Drain and wash the resin as described in step 2.

-

-

Chain Elongation (Cycles 2-4): Repeat the deprotection (step 2) and coupling (step 3) steps sequentially for the following amino acids:

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ala-OH

-

-

Final Wash: After the final coupling (Fmoc-Ala-OH), wash the peptidyl-resin with DMF (3x) followed by DCM (5x) and dry under a vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a vacuum.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient.

-

Confirm the mass of the purified peptide via Mass Spectrometry (e.g., ESI-MS).

-

Search results indicate that this compound (AENK) can act as an inhibitor of the proteolysis of the Netrin-1 receptor UNC5C.[20] This hypothetical protocol describes a cell-free assay to validate this inhibitory activity.

Signaling Pathway Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human UNC5C protein (substrate) in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of the active catalytic domain of the relevant protease (e.g., δ-secretase) in the assay buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

-

-

Assay Procedure:

-

In a 96-well microplate, set up the reaction mixtures. For each concentration of the peptide inhibitor, prepare a well containing:

-

UNC5C protein (final concentration 1 µM)

-

Peptide inhibitor (at desired final concentrations) or DMSO (vehicle control)

-

Assay Buffer to a final volume of 90 µL.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the cleavage reaction by adding 10 µL of the active protease solution (final concentration 100 nM) to each well.

-

Include a "no protease" negative control well containing only the UNC5C substrate and buffer.

-

Incubate the plate at 37°C for 1 hour.

-

-

Analysis:

-

Stop the reaction by adding 2X Laemmli SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Analyze the reaction products using SDS-PAGE followed by Western Blotting.

-

Use a primary antibody specific to the C-terminus or N-terminus of UNC5C to visualize both the full-length protein and its cleavage fragments.

-

-

Data Interpretation:

-

Quantify the band intensities for full-length UNC5C and the cleavage products using densitometry software.

-

Inhibition is demonstrated by a dose-dependent decrease in the intensity of the cleavage product bands and a corresponding increase in the full-length UNC5C band in the presence of the peptide inhibitor compared to the vehicle control.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]

- 4. Alanine [webbook.nist.gov]

- 5. webqc.org [webqc.org]

- 6. L-Alanine =98 TLC 56-41-7 [sigmaaldrich.com]

- 7. Glutamic acid - Wikipedia [en.wikipedia.org]

- 8. The Glutamic Acid Molecule [worldofmolecules.com]

- 9. bohr.winthrop.edu [bohr.winthrop.edu]

- 10. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Asparagine [webbook.nist.gov]

- 13. byjus.com [byjus.com]

- 14. chem.winthrop.edu [chem.winthrop.edu]

- 15. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Lysine [webbook.nist.gov]

- 17. chem.winthrop.edu [chem.winthrop.edu]

- 18. L-Lysine | 56-87-1 [chemicalbook.com]

- 19. selleckchem.com [selleckchem.com]

- 20. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Fmoc-Ala-Glu-Asn-Lys-NH2: Structure, Function, and Application as a Selective AEP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Ala-Glu-Asn-Lys-NH2, also known as {Fmoc}-AENK-NH2, is a synthetic tetrapeptide that has garnered significant attention in the field of neurodegenerative disease research. Its primary function lies in its potent and selective inhibition of asparagine endopeptidase (AEP), also referred to as δ-secretase. AEP is a lysosomal cysteine protease implicated in the pathological processing of key proteins in Alzheimer's disease, namely Amyloid Precursor Protein (APP) and Tau. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental applications of this compound, offering valuable insights for researchers in neuroscience and drug discovery.

Core Compound Details

| Property | Value |

| Chemical Name | This compound |

| Sequence | {Fmoc}-Ala-Glu-Asn-Lys-NH2 ({Fmoc}-AENK-NH2) |

| CAS Number | 220701-06-4[1] |

| Molecular Formula | C33H43N7O9[1] |

| Molecular Weight | 681.74 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | >98% |

Chemical Structure

The chemical structure of this compound consists of four amino acid residues: Alanine (Ala), Glutamic acid (Glu), Asparagine (Asn), and Lysine (Lys). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is amidated (NH2).

Caption: Chemical structure of this compound.

Mechanism of Action and Biological Function

This compound functions as a selective inhibitor of asparagine endopeptidase (AEP) , a pH-dependent cysteine protease.[1] AEP is primarily localized in lysosomes and is activated under acidic conditions. In the context of neurodegenerative diseases, particularly Alzheimer's disease, AEP has been shown to cleave both Amyloid Precursor Protein (APP) and Tau protein at specific asparagine residues.

The cleavage of APP by AEP is a critical step in the amyloidogenic pathway, contributing to the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Similarly, AEP-mediated cleavage of Tau protein can lead to the formation of neurofibrillary tangles, another key pathological feature of the disease.

This compound competitively inhibits the activity of AEP, thereby preventing the cleavage of its substrates. This inhibitory action has been demonstrated to suppress the proteolytic processing of APP and another AEP substrate, the Netrin-1 receptor UNC5C, which is also implicated in neurodegeneration. An inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where asparagine is replaced by glutamine, does not exhibit the same inhibitory effect, highlighting the specificity of the asparagine residue for AEP recognition.

Signaling Pathway and Experimental Logic

The following diagram illustrates the role of AEP in the context of Alzheimer's disease pathology and the inhibitory action of this compound.

Caption: AEP's role in cleaving APP, Tau, and UNC5C, leading to neurodegeneration, and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro AEP Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of this compound on AEP activity using a fluorogenic substrate.

Materials:

-

Recombinant human AEP

-

AEP substrate: Z-Ala-Ala-Asn-AMC (Z-AAN-AMC)

-

Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5

-

This compound (inhibitor)

-

Fmoc-Ala-Glu-Gln-Lys-NH2 (inactive control)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound and Fmoc-Ala-Glu-Gln-Lys-NH2 in DMSO to create stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor and control peptide in Assay Buffer to the desired final concentrations.

-

Prepare a solution of recombinant human AEP in Assay Buffer.

-

Prepare a solution of Z-AAN-AMC in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted inhibitor or control peptide (or DMSO for the vehicle control)

-

AEP enzyme solution

-

-

Mix gently and pre-incubate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the Z-AAN-AMC substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at 380 nm (excitation) and 460 nm (emission) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vitro Cleavage of UNC5C by AEP

This protocol outlines a Western blot-based assay to assess the ability of this compound to inhibit the cleavage of the UNC5C receptor by AEP.[2]

Materials:

-

HEK293T cells

-

Expression vector for HA-tagged UNC5C

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Recombinant active AEP

-

Reaction Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5

-

This compound

-

Fmoc-Ala-Glu-Gln-Lys-NH2

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody: anti-HA antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells and transfect them with the HA-UNC5C expression vector.

-

After 24-48 hours, harvest the cells and prepare cell lysates.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine:

-

Cell lysate containing HA-UNC5C

-

Recombinant active AEP

-

This compound or Fmoc-Ala-Glu-Gln-Lys-NH2 at the desired concentration (or vehicle)

-

Reaction Buffer to the final volume.

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Western Blotting:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-HA primary antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Analyze the Western blot for the presence of full-length HA-UNC5C and its cleavage products. Compare the extent of cleavage in the presence and absence of the inhibitor and the control peptide.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro AEP inhibition and UNC5C cleavage assays.

Quantitative Data

Conclusion

This compound is a valuable research tool for investigating the role of asparagine endopeptidase in health and disease, particularly in the context of Alzheimer's disease. Its selectivity for AEP makes it a powerful reagent for in vitro studies aimed at understanding the molecular mechanisms of APP and Tau processing. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this peptide inhibitor effectively in their studies. Further research is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Biological Activity of Fmoc-Ala-Glu-Asn-Lys-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the biological activity of the synthetic peptide Fmoc-Ala-Glu-Asn-Lys-NH2, a molecule of significant interest in the study of neurodegenerative diseases. This peptide functions as a selective inhibitor of Asparagine Endopeptidase (AEP), also known as δ-secretase, a cysteine protease implicated in the pathological processing of key proteins in Alzheimer's disease. This document summarizes the mechanism of action, presents available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a synthetic, N-terminally protected tetrapeptide amide. The core sequence, Alanine-Glutamic acid-Asparagine-Lysine (AENK), is crucial for its biological function, while the Fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group, often present during its use in experimental settings.

The primary and most well-documented biological activity of this peptide is the selective inhibition of Asparagine Endopeptidase (AEP). AEP is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminally to asparagine residues. This enzymatic activity is highly dependent on pH, with AEP becoming activated in the acidic environments of endo-lysosomes. AEP's activity has been shown to increase with age, linking it to age-dependent pathological processes.

Recent research has identified AEP as δ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease (AD). It contributes to the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP) at specific asparagine sites, a process that can be suppressed by this compound. Furthermore, AEP is involved in the cleavage of other proteins central to neurodegeneration, including Tau and the Netrin-1 receptor UNC5C.[1] The ability of this compound to inhibit AEP makes it a valuable research tool and a potential starting point for therapeutic development against neurodegenerative disorders.

Mechanism of Action: Inhibition of δ-Secretase (AEP)

The age-dependent activation of δ-secretase (AEP) represents a critical upstream event in Alzheimer's disease pathology. In the acidic environment of the lysosome, AEP cleaves APP at two asparagine residues, N373 and N585. The cleavage at N585 is particularly significant as it facilitates the subsequent processing of APP by β-secretase (BACE1), leading to the generation and aggregation of toxic amyloid-β (Aβ) peptides, a hallmark of AD.

This compound acts as a selective inhibitor of this process. Its asparagine residue is critical for recognition by the AEP active site. The peptide effectively blocks AEP from cleaving APP, thereby reducing the amyloidogenic fragmentation of the protein. The specificity of this inhibition has been demonstrated using an inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where the asparagine is replaced by glutamine; this control peptide shows no effect on AEP activity.[1]

Signaling Pathway

The following diagram illustrates the central role of δ-secretase (AEP) in the amyloidogenic pathway and the point of intervention for this compound.

Quantitative Data

While this compound is consistently cited as a selective AEP inhibitor, specific quantitative metrics such as an IC50 value are not prominently reported in the primary literature reviewed. Research demonstrates its efficacy in blocking APP cleavage qualitatively through biochemical assays. For comparison, a distinct, non-peptidic small molecule inhibitor of δ-secretase, referred to as "compound 11," has been reported with an IC50 value, providing a benchmark for AEP inhibition potency.

| Compound | Target | IC50 Value | Assay Type | Reference |

| This compound | δ-Secretase (AEP) | Not Reported | In vitro AEP Activity Assay | Zhang Z, et al. (2015) |

| δ-secretase inhibitor 11 | δ-Secretase (AEP) | ~150 nM | In vitro AEP Activity Assay | Wang J, et al. (2021) |

Experimental Protocols

The biological activity of this compound is primarily assessed through two key experiments: an in vitro enzymatic assay to measure direct inhibition of AEP and a cell-based assay to measure the downstream effect on APP cleavage.

Workflow for Assessing Inhibitor Activity

Protocol: In Vitro AEP Enzymatic Activity Assay

This protocol is adapted from methodologies used to assess AEP activity.

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant or purified AEP.

Materials:

-

Recombinant active AEP (δ-secretase)

-

AEP fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Assay Buffer: 0.1 M Sodium Acetate, 1 mM EDTA, 0.1% CHAPS, 10 mM DTT, pH 5.5-6.0

-

This compound (AENK inhibitor)

-

Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK control, optional)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of the AENK inhibitor and AEQK control peptide in DMSO.

-

Create a serial dilution of the inhibitor in Assay Buffer to test a range of concentrations.

-

In the wells of the 96-well plate, add 50 µL of Assay Buffer containing the various concentrations of the AENK inhibitor or control peptide. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" blank.

-

Add 25 µL of recombinant AEP solution (at a final concentration of ~50-100 ng/well) to all wells except the "no enzyme" blank.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the AEP fluorogenic substrate (at a final concentration of ~20-50 µM) to all wells.

-

Immediately place the plate in the fluorescence reader.

-

Monitor the increase in fluorescence (Arbitrary Fluorescence Units, AFU) over time (e.g., every 5 minutes for 60 minutes) at 37°C. The rate of substrate cleavage is proportional to the rate of fluorescence increase.

-

Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value if desired.

Protocol: Cell-Based APP Cleavage Assay

This protocol provides a general method for analyzing the effect of the inhibitor on APP processing in a cellular context via Western Blot.

Objective: To determine if this compound can inhibit the cleavage of endogenous or overexpressed APP in cultured cells.

Materials:

-

HEK293 cells stably expressing human APP (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary Antibodies: Anti-APP C-terminal antibody (to detect full-length APP and C-terminal fragments), Anti-Actin antibody (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Plate the APP-expressing cells and grow to ~70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer to the plate, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (~20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-APP antibody overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the resulting bands. Inhibition of AEP-mediated cleavage will result in a decreased level of specific APP C-terminal fragments compared to the vehicle-treated control. Re-probe the blot with an anti-actin antibody to confirm equal protein loading across lanes.

Conclusion

References

Fmoc-Ala-Glu-Asn-Lys-NH2: A Technical Guide to a Selective Asparaginyl Endopeptidase Inhibitor

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrapeptide Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) as a selective inhibitor of Asparaginyl Endopeptidase (AEP). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting AEP in various pathologies, particularly in neurodegenerative diseases such as Alzheimer's.

Introduction to Asparaginyl Endopeptidase (AEP)

Asparaginyl Endopeptidase, also known as legumain or δ-secretase, is a lysosomal cysteine protease. It plays a crucial role in various physiological and pathological processes. AEP specifically cleaves peptide bonds C-terminal to asparagine residues. Under acidic conditions, such as those found in lysosomes, the inactive proenzyme of AEP undergoes autocatalytic activation.

In the context of Alzheimer's disease, AEP has been identified as a key enzyme in the pathological processing of both Amyloid Precursor Protein (APP) and Tau protein. By cleaving these proteins, AEP contributes to the formation of amyloid-beta plaques and neurofibrillary tangles, the hallmark pathologies of Alzheimer's disease.

This compound: A Competitive Inhibitor of AEP

This compound is a synthetic tetrapeptide that functions as a specific and competitive inhibitor of AEP. Its chemical structure, particularly the asparagine residue, allows it to be recognized by the active site of AEP. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal amide group likely contribute to its stability and cell permeability.

The mechanism of inhibition is believed to be competitive, where the inhibitor acts as a substrate that is hydrolyzed by AEP. This interaction blocks the enzyme's access to its natural substrates, such as APP and Tau. The specificity of this inhibitor is highlighted by the fact that a similar peptide where asparagine is replaced by glutamine (Fmoc-Ala-Glu-Gln-Lys-NH2 or AEQK) serves as an inactive control.

Quantitative Data on AEP Inhibition

While a specific IC50 or Ki value for this compound is not consistently reported in publicly available literature, its efficacy has been demonstrated in various experimental settings. The following table summarizes the effective concentrations of the inhibitor used in key studies.

| Parameter | Value | Experimental Context | Reference |

| Effective Concentration | ~1 mg/ml | In vitro inhibition of tetanus toxin antigen (TTCF) processing. | [1] |

| Effective Concentration | ~1 mg/ml | Selective and complete suppression of Tau cleavage by AEP. | [1] |

The C/EBPβ/AEP Signaling Pathway in Alzheimer's Disease

Recent research has elucidated a critical signaling pathway in the pathogenesis of Alzheimer's disease involving the CCAAT-enhancer-binding protein beta (C/EBPβ) and AEP. This pathway provides a framework for understanding how various upstream stimuli can lead to AEP-mediated neurodegeneration.

Upstream activators such as chronic inflammation and follicle-stimulating hormone (FSH) can induce the expression of C/EBPβ. C/EBPβ, in turn, acts as a transcription factor that upregulates the expression of AEP. The resulting increase in active AEP leads to the cleavage of APP and Tau, promoting the progression of Alzheimer's pathology.

Experimental Protocols

Asparaginyl Endopeptidase (AEP) Enzymatic Activity Assay

This protocol describes a general method for measuring AEP activity, which can be adapted to assess the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant AEP

-

Activation Buffer: 0.1 M NaOAc, 0.1 M NaCl, pH 4.5

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

AEP Substrate: Z-Ala-Ala-Asn-AMC (AMC: 7-amino-4-methylcoumarin)

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

AEP Activation: Dilute recombinant AEP to 50 µg/mL in Activation Buffer. To test inhibition, add this compound at various concentrations to the AEP solution. Incubate for 6 hours at 37°C.

-

Enzyme Preparation: Dilute the activated AEP solution to 2 ng/µL in Assay Buffer.

-

Assay Setup: Add 50 µL of the 2 ng/µL AEP solution to the wells of the 96-well plate.

-

Reaction Initiation: Prepare a 200 µM solution of the AEP substrate (Z-Ala-Ala-Asn-AMC) in Assay Buffer. Add 50 µL of the substrate solution to each well to start the reaction. Include a substrate blank containing only Assay Buffer and substrate.

-

Measurement: Immediately place the plate in a fluorometric plate reader. Measure the fluorescence in kinetic mode for 45 minutes at excitation and emission wavelengths of 380 nm and 460 nm, respectively.

-

Data Analysis: The AEP activity is expressed as the change in fluorescence units over time. For inhibitor studies, plot the AEP activity against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of Asparaginyl Endopeptidase. Its specificity and competitive inhibitory action make it a suitable candidate for investigating the therapeutic potential of targeting AEP in diseases like Alzheimer's. While quantitative kinetic data for this specific inhibitor is not widely published, its effectiveness at micromolar concentrations is well-documented. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to incorporate this inhibitor into their studies. Further research into the pharmacokinetics and in vivo efficacy of this and similar AEP inhibitors is warranted to advance their potential as therapeutic agents.

References

Unraveling the Bioactivity of Fmoc-Ala-Glu-Asn-Lys-NH2: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Fmoc-Ala-Glu-Asn-Lys-NH2 is a synthetic tetrapeptide with a C-terminal amide. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is typically used in solid-phase peptide synthesis and is removed to yield the free peptide, Ala-Glu-Asn-Lys-NH2, for biological studies. While specific literature detailing the mechanism of action for this exact peptide sequence is not currently available, this guide provides a comprehensive overview of the potential biological significance of its constituent amino acids and the C-terminal amide group. Furthermore, it outlines a hypothetical framework for elucidating its mechanism of action, including potential signaling pathways and experimental workflows.

Core Components and Their Potential Biological Roles

The biological activity of a peptide is determined by its amino acid sequence and modifications. The tetrapeptide is composed of Alanine (Ala), Glutamic Acid (Glu), Asparagine (Asn), and Lysine (Lys).

-

Alanine (Ala): A nonpolar, aliphatic amino acid, often considered to be structurally simple. It can, however, play a role in protein folding and interactions.

-

Glutamic Acid (Glu): An acidic amino acid with a negatively charged side chain at physiological pH. It is a key excitatory neurotransmitter in the central nervous system and is involved in numerous metabolic pathways.

-

Asparagine (Asn): A polar, uncharged amino acid. Its side chain amide group can participate in hydrogen bonding, which is crucial for protein structure and interactions.

-

Lysine (Lys): A basic amino acid with a positively charged side chain at physiological pH. It is frequently involved in electrostatic interactions with negatively charged molecules like DNA and other proteins.

The presence of both acidic (Glu) and basic (Lys) residues suggests the potential for intramolecular or intermolecular salt bridges, which could be important for its conformation and binding to biological targets.

The Significance of C-Terminal Amidation

A significant number of bioactive peptides possess a C-terminal amide.[1][2] This modification is often crucial for their biological activity for several key reasons:

-

Increased Stability: The amide group protects the peptide from degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid, thereby prolonging its half-life in a biological system.

-

Enhanced Receptor Binding: The neutral charge of the amide group, compared to the negative charge of a carboxyl group, can lead to more favorable interactions with a target receptor.

-

Structural Integrity: Amidation can influence the peptide's secondary structure, which is often critical for its biological function.

Hypothetical Mechanism of Action: A Research Workflow

Given the absence of specific data, a systematic approach is required to determine the mechanism of action of Ala-Glu-Asn-Lys-NH2. The following diagram outlines a potential experimental workflow.

Caption: A hypothetical workflow for elucidating the mechanism of action of a novel peptide.

Potential Signaling Pathways to Investigate

Based on the amino acid composition, several signaling pathways could be hypothetically modulated by Ala-Glu-Asn-Lys-NH2. The presence of charged residues suggests potential interactions with cell surface receptors.

Caption: A potential G-protein coupled receptor (GPCR) signaling pathway.

Summary of Potential Experimental Protocols

Elucidating the mechanism of action would involve a multi-faceted approach. Below are summarized methodologies for key experiments.

| Experiment | Objective | Methodology |

| Cell Viability Assay | To assess the cytotoxic or proliferative effects of the peptide. | Cells are cultured in the presence of varying concentrations of the peptide. Viability is measured using MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®). |

| Receptor Binding Assay | To determine if the peptide binds to a specific cell surface receptor. | A radiolabeled or fluorescently-tagged version of the peptide is incubated with cells or membrane preparations expressing the receptor of interest. Binding is quantified by measuring the signal associated with the cells/membranes. |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics of the peptide to its target protein. | The target protein is immobilized on a sensor chip. The peptide is flowed over the chip at various concentrations, and the change in the refractive index at the surface is measured to determine association and dissociation rates. |

| Western Blotting | To detect changes in the expression or phosphorylation state of proteins in a signaling pathway. | Cells are treated with the peptide, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target proteins and their phosphorylated forms. |

| Quantitative PCR (qPCR) | To measure changes in the gene expression of downstream targets. | RNA is extracted from peptide-treated cells and reverse-transcribed to cDNA. The expression levels of target genes are quantified by PCR using gene-specific primers and a fluorescent probe. |

While the specific mechanism of action for this compound remains to be elucidated, its chemical structure provides a foundation for hypothesizing its potential biological roles. The presence of charged amino acids and a stabilizing C-terminal amide group suggests that it could be a bioactive peptide. The experimental framework outlined in this guide provides a roadmap for future research to uncover its specific biological functions and signaling pathways. Such studies are essential to determine its potential as a therapeutic agent or a tool for biological research.

References

The Discovery of AENK: A Potent Tetrapeptide Inhibitor of Asparagine Endopeptidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Asparagine endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. Its activity is implicated in antigen presentation, protein processing, and the progression of diseases such as cancer and neurodegenerative disorders, including Alzheimer's disease. The discovery of potent and selective inhibitors of AEP is therefore of significant interest for therapeutic development. This technical guide focuses on the discovery and characterization of the tetrapeptide AENK (Fmoc-Ala-Glu-Asn-Lys-NH2), a selective inhibitor of AEP.

Core Concepts

The tetrapeptide AENK acts as a competitive inhibitor of AEP, targeting the enzyme's active site. AEP specifically cleaves peptide bonds C-terminal to asparagine residues. The asparagine residue within the AENK sequence is crucial for its recognition and binding to the AEP active site. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the C-terminal amide provide stability and block exopeptidase activity, ensuring that the inhibitory action is specific to the endopeptidase activity of AEP.

An inactive control peptide, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), where the critical asparagine (Asn) residue is replaced by glutamine (Gln), has been used in studies to demonstrate the specificity of AENK.[1][2] The lack of inhibitory activity of AEQK highlights the importance of the asparagine side chain for binding to the AEP active site.[1][2]

Quantitative Data

| Inhibitor Name | Chemical Structure/Sequence | Target | Reported Potency |

| AENK | This compound | Asparagine Endopeptidase (AEP) | Effective at ~1 mg/mL (in vitro)[3] |

| AEQK (Control) | Fmoc-Ala-Glu-Gln-Lys-NH2 | Asparagine Endopeptidase (AEP) | Inactive[1][2] |

| δ-secretase inhibitor 11 | Not a peptide | Asparagine Endopeptidase (AEP) | IC50 ≈ 150 nM[4] |

Experimental Protocols

Synthesis of Tetrapeptide AENK (this compound)

The synthesis of AENK is achieved through standard Fmoc solid-phase peptide synthesis (SPPS).[5]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected resin using HBTU and DIPEA in DMF.

-

Wash: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the following order: Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine.

-

N-terminal Fmoc Capping: Introduce the N-terminal Fmoc group by reacting the N-terminus with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Asparagine Endopeptidase (AEP) Inhibition Assay

The inhibitory activity of AENK on AEP can be determined using a fluorogenic substrate-based enzymatic assay.[4]

Materials:

-

Recombinant human AEP

-

Assay buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin)

-

AENK inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: If using a pro-enzyme form of AEP, pre-incubate it in an activation buffer (e.g., 0.1 M sodium acetate, 0.1 M NaCl, pH 4.5) to allow for auto-activation.

-

Assay Preparation: In the wells of the 96-well plate, add the assay buffer.

-

Inhibitor Addition: Add varying concentrations of the AENK inhibitor to the wells. Include a control with no inhibitor.

-

Enzyme Addition: Add a fixed concentration of active AEP to each well.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Initiate Reaction: Start the enzymatic reaction by adding the fluorogenic substrate Z-Ala-Ala-Asn-AMC to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: AEP Signaling Pathway and Inhibition by AENK.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of asparaginyl endopeptidase by δ-secretase inhibitor 11 mitigates Alzheimer’s disease-related pathologies in a senescence-accelerated mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

The Indispensable Role of C-Terminal Amidation in Synthetic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and research, the modification of synthetic peptides is a critical strategy to enhance their efficacy, stability, and overall performance. Among these modifications, C-terminal amidation stands out as a fundamental and widely adopted approach. This in-depth technical guide explores the core purposes of C-terminal amidation, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. By mimicking a common post-translational modification found in nature, C-terminal amidation confers significant advantages to synthetic peptides, making them more robust and biologically active molecules.

The Core Purpose of C-Terminal Amidation

The primary function of C-terminal amidation is to convert the terminal carboxylic acid group of a peptide to a carboxamide. This seemingly subtle chemical change has profound implications for the peptide's physicochemical properties and biological function.

Increased Stability and Half-Life: One of the most significant benefits of C-terminal amidation is the enhanced stability of the peptide.[1][2] The terminal amide group renders the peptide more resistant to degradation by exopeptidases, particularly carboxypeptidases, which specifically cleave the C-terminal peptide bond.[3] This increased resistance to enzymatic degradation translates to a longer circulating half-life in biological systems, a crucial attribute for therapeutic peptides. By neutralizing the negative charge of the carboxylate, amidation can also reduce interactions with proteolytic enzymes.[3]

Enhanced Receptor Binding and Biological Activity: Many endogenous peptide hormones and neurotransmitters are naturally C-terminally amidated, and this modification is often essential for their biological activity.[4][5][6] The amide group can be a key structural element for high-affinity binding to G protein-coupled receptors (GPCRs).[7] The neutral amide may participate in crucial hydrogen bonding interactions within the receptor's binding pocket, which would not be possible with a charged carboxylate group.[7] This enhanced binding affinity often leads to a significant increase in the peptide's biological potency. For many peptides, the C-terminal amide is critical for full biological activity.[5]

Mimicking the Native Structure: C-terminal amidation allows synthetic peptides to more closely mimic the structure of their natural counterparts.[8] This is particularly important for peptides intended to interact with biological systems that have evolved to recognize the amidated form.

Quantitative Impact of C-Terminal Amidation

The advantages of C-terminal amidation are not merely qualitative. Quantitative studies have demonstrated significant improvements in the stability and activity of amidated peptides compared to their non-amidated (free acid) counterparts.

| Peptide | Parameter | Non-Amidated (Free Acid) | Amidated | Fold Change | Reference(s) |

| Stability (Half-Life) | |||||

| Glucagon-like peptide-1 (GLP-1) (7-37) vs (7-36)amide | In vitro plasma half-life | ~32 minutes | ~42 minutes | ~1.3x increase | [9] |

| Receptor Binding Affinity (Kd/Ki) | |||||

| Neuropeptide Y (NPY) | Y1 Receptor Binding (Ki) | Micromolar affinity for truncated analogs | Nanomolar affinity for full-length amidated NPY | Significant increase | [10] |

| Biological Activity (EC50/IC50) | |||||

| Secretin | Stimulation of cAMP response (EC50) | Higher EC50 (less potent) | Lower EC50 (more potent) | Varies by analog | [11] |

| Neuropeptide Y (NPY) | Receptor Activation (EC50) | Significantly higher EC50 for non-amidated fragments | Nanomolar EC50 for amidated NPY | Significant increase | [12] |

The Natural Blueprint: Enzymatic Amidation by PAM

In biological systems, C-terminal amidation is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[13][14][15] Understanding this natural process provides the rationale for its application in synthetic peptide design. The PAM enzyme performs a two-step reaction:

-

Hydroxylation: The first domain, Peptidylglycine alpha-hydroxylating monooxygenase (PHM), utilizes molecular oxygen, ascorbate, and copper to hydroxylate the α-carbon of the C-terminal glycine residue of a peptide precursor.[16][17]

-

Lyase Reaction: The second domain, Peptidyl-α-hydroxyglycine alpha-amidating lyase (PAL), then cleaves the N-Cα bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.[16][17]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with C-Terminal Amidation

This protocol describes the manual synthesis of a C-terminally amidated peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[19]

-

Activator base: DIPEA (N,N-Diisopropylethylamine)[19]

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[18]

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[18]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker.[18][19]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate tube, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to activate the amino acid. The solution will typically change color.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[19]

-

-

Monitoring Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

-

Washing: Wash the resin with DMF (3-5 times).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and washing (step 3).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[19]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

-

Purification and Analysis: Dry the crude peptide pellet. The peptide is then typically purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

In Vitro Peptide Stability Assay in Serum

This protocol outlines a general procedure to assess the stability of a peptide in serum over time.[3][20][21]

Materials:

-

Test peptide (amidated and non-amidated versions)

-

Human or animal serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Precipitating solution: Acetonitrile (ACN) with 1% TFA or cold ethanol

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Incubation:

-

In a microcentrifuge tube, mix the peptide stock solution with serum to a final peptide concentration of, for example, 100 µg/mL. Prepare a control sample by mixing the peptide with PBS instead of serum.

-

Incubate the tubes at 37°C.[20]

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.

-

Protein Precipitation:

-

Immediately add the aliquot to a tube containing a 2-3 fold volume of cold precipitating solution to stop enzymatic activity and precipitate serum proteins.[20]

-

Vortex and incubate on ice for at least 20 minutes.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis:

-

Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

-

Analyze the supernatant by reverse-phase HPLC. The amount of intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

-

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. The data can be fitted to a one-phase exponential decay curve to calculate the peptide's half-life (t1/2).

Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki or IC50) of a test peptide to its receptor.[22][23][24][25]

Materials:

-

Cell line or membrane preparation expressing the target receptor

-

Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

-

Unlabeled test peptides (amidated and non-amidated)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Filter plates and vacuum manifold (for filtration-based assays) or appropriate microplates for the chosen detection method

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the unlabeled test peptides in binding buffer.

-

Prepare a solution of the labeled ligand at a concentration close to its Kd.

-

Prepare the receptor source (e.g., cell membrane homogenate) at a concentration that provides a good signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of the receptor preparation to each well.

-

Add the serially diluted unlabeled test peptides to the wells.

-

Add the labeled ligand to all wells (except for non-specific binding controls).

-

For total binding, add only the labeled ligand and receptor.

-

For non-specific binding, add the labeled ligand, receptor, and a high concentration of an unlabeled ligand known to bind the receptor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

For filtration assays, rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound ligand.[25]

-

-

Detection:

-

For radiolabeled ligands, add scintillation cocktail to the filters and count the radioactivity.

-

For fluorescently labeled ligands, measure the fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the unlabeled test peptide.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell-Based Bioassay for Peptide Activity

This protocol provides a general framework for assessing the biological activity (e.g., EC50) of a peptide by measuring a downstream cellular response.[26][27][28][29]

Materials:

-

A cell line that expresses the receptor for the test peptide and exhibits a measurable response upon receptor activation (e.g., cAMP production, calcium flux, reporter gene expression).

-

Cell culture medium and supplements.

-

Test peptides (amidated and non-amidated).

-

Assay kit for measuring the specific cellular response (e.g., cAMP ELISA kit, calcium-sensitive fluorescent dye).

-

Plate reader capable of detecting the output of the assay (e.g., absorbance, fluorescence, luminescence).

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions and seed them into 96-well plates at a suitable density. Allow the cells to adhere and grow overnight.

-

Peptide Treatment:

-

Prepare serial dilutions of the test peptides in assay buffer or serum-free medium.

-

Remove the culture medium from the cells and replace it with the peptide solutions.

-

-

Incubation: Incubate the cells with the peptides for a predetermined time at 37°C to allow for receptor binding and signal transduction.

-

Measurement of Cellular Response: Following the instructions of the specific assay kit, lyse the cells (if necessary) and measure the downstream signal. For example, for a cAMP assay, you would lyse the cells and then perform an ELISA to quantify the intracellular cAMP levels.

-

Data Analysis:

-

Plot the measured response against the logarithm of the peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

-

Visualizing the Workflow and Signaling

General Workflow for Synthetic Peptide Production

This diagram illustrates the key stages involved in the synthesis, purification, and analysis of a C-terminally amidated peptide.[8][30][31][32]

Signaling Pathway of an Amidated Peptide: Gonadotropin-Releasing Hormone (GnRH)

GnRH is a C-terminally amidated decapeptide that plays a pivotal role in reproduction. It binds to the GnRH receptor (a GPCR) on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Conclusion

C-terminal amidation is a cornerstone of synthetic peptide chemistry, offering a powerful strategy to enhance the therapeutic potential and research utility of peptides. By increasing stability against enzymatic degradation, improving receptor binding affinity, and augmenting biological activity, this modification addresses several key challenges in peptide drug development. The well-established protocols for solid-phase synthesis and subsequent bioanalytical evaluation enable the routine incorporation and assessment of C-terminal amidation. As the demand for sophisticated and robust peptide-based therapeutics continues to grow, a thorough understanding of the principles and practices of C-terminal amidation remains essential for researchers and developers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Function of VIP and Oxytocin: Mechanisms of C-terminal Amidation, Oxytocin Secretion and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidation of Bioactive Peptides: The Structure of the Lyase Domain of the Amidating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amidated and non-amidated glucagon-like peptide-1 (GLP-1): non-pancreatic effects (cephalic phase acid secretion) and stability in plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

- 16. Reaction Mechanism of the Bicopper Enzyme Peptidylglycine α-Hydroxylating Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rsc.org [rsc.org]

- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 22. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]

- 23. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 24. youtube.com [youtube.com]

- 25. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 26. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. international-pharma.com [international-pharma.com]

- 28. genscript.com [genscript.com]

- 29. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. biomatik.com [biomatik.com]

- 32. technoprocur.cz [technoprocur.cz]

In-Depth Technical Guide: Properties and Applications of CAS Number 220701-06-4 (Fmoc-Ala-Glu-Asn-Lys-NH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of the tetrapeptide with CAS number 220701-06-4, chemically identified as Fmoc-Ala-Glu-Asn-Lys-NH2. This compound has garnered significant interest in the field of neurodegenerative disease research, particularly for its role as a selective inhibitor of asparagine endopeptidase (AEP), also known as delta-secretase. AEP is a lysosomal cysteine protease implicated in the pathological processing of amyloid precursor protein (APP) and tau, both of which are central to the pathogenesis of Alzheimer's disease. This document details the available physicochemical properties, mechanism of action, and relevant experimental protocols for the application of this inhibitor in a research setting.

Chemical and Physical Properties

This compound is a synthetic, N-terminally Fmoc-protected tetrapeptide amide. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group enhances its hydrophobicity, which can be advantageous for cell permeability in in vitro studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220701-06-4 | --INVALID-LINK-- |

| Chemical Name | This compound | --INVALID-LINK--[1] |

| Synonyms | Fmoc-AENK-NH2, AEP Inhibitor | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Molecular Formula | C₃₃H₄₃N₇O₉ | --INVALID-LINK-- |

| Molecular Weight | 681.74 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), sparingly soluble in water | --INVALID-LINK-- |

| Storage | Store at -20°C to -80°C for long-term stability. | --INVALID-LINK--[1] |

Note: Detailed physicochemical data such as melting point, pKa, and spectroscopic data (NMR, Mass Spectrometry) are not widely available in public literature and are typically found in supplier-specific documentation.

Mechanism of Action: Inhibition of Asparagine Endopeptidase (AEP)

This compound functions as a selective inhibitor of asparagine endopeptidase (AEP), a lysosomal cysteine protease.[1] AEP's enzymatic activity is highly pH-dependent, with optimal activity in the acidic environment of lysosomes. In the context of Alzheimer's disease, AEP has been identified as a "delta-secretase" that cleaves both amyloid precursor protein (APP) and tau protein at specific asparagine residues.

The cleavage of APP by AEP is a critical step in the amyloidogenic pathway. AEP cleaves APP at Asn373 and Asn585. This cleavage generates APP fragments that are subsequently processed by β-secretase (BACE1) and γ-secretase to produce amyloid-beta (Aβ) peptides, which are the primary components of amyloid plaques in the brains of Alzheimer's patients. By inhibiting AEP, this compound prevents this initial cleavage of APP, thereby reducing the downstream production of neurotoxic Aβ peptides.

For effective experimental design, it is recommended to use an inactive control peptide, such as Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2), where the asparagine (Asn) residue critical for AEP recognition is replaced by glutamine (Gln).[3] This control helps to ensure that the observed effects are due to the specific inhibition of AEP.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). A detailed, generalized protocol is provided below.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents (DMF, DCM, diethyl ether)

-

Reverse-phase HPLC system

-

Mass spectrometer and NMR spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent like HBTU/HOBt and a base such as DIPEA in DMF. Allow the reaction to proceed for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

-